ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2H-1,3-benzodioxole-5-amido group and at position 2 with a sulfanyl-linked ethyl acetate moiety. Its molecular formula is C₁₂H₉N₃O₅S₂, with a molecular weight of 339.34 g/mol .
Properties
IUPAC Name |
ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S2/c1-2-20-11(18)6-23-14-17-16-13(24-14)15-12(19)8-3-4-9-10(5-8)22-7-21-9/h3-5H,2,6-7H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSPONXKDVXMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: The benzodioxole and thiadiazole rings are coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate compound.
Esterification: The final step involves esterification of the intermediate compound with ethyl chloroacetate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or thiadiazole derivatives.
Scientific Research Applications
Ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives functionalized with sulfanyl-acetate groups. Key structural analogues include:
Physicochemical Properties
- Lipophilicity : The benzodioxole group increases logP (~2.5 estimated) compared to methyl-substituted analogues (logP ~1.8) , favoring blood-brain barrier penetration.
- Solubility : Ethyl acetate esters generally exhibit moderate aqueous solubility (~0.1–1 mg/mL), but bulkier substituents (e.g., benzodioxole) may reduce solubility, necessitating prodrug strategies .
Stability and Reactivity
Biological Activity
Ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention in various fields of medicinal chemistry and biological research. Its unique structure, featuring a benzodioxole moiety and a thiadiazole ring, suggests potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
- Molecular Formula : C24H22N2O7S
- Molecular Weight : 482.5 g/mol
- IUPAC Name : this compound
The compound's structure allows for diverse interactions with biological macromolecules, which underpins its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The thiadiazole ring plays a crucial role in enzyme inhibition, while the benzodioxole moiety facilitates interactions with aromatic amino acids in proteins. This dual mechanism may contribute to its potential as an anti-inflammatory and anticancer agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole rings. For instance:
| Compound | Target Organisms | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Candida albicans | 18 |
These findings suggest that derivatives of this compound may exhibit similar or enhanced antimicrobial activity.
Anticancer Potential
Research indicates that compounds with structural similarities to this compound have shown promise in inhibiting cancer cell proliferation. For example:
These results indicate significant potential for further exploration in anticancer drug development.
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on carbonic anhydrases (CAs), which are vital for various physiological processes. The findings demonstrated:
- Inhibition Constant (Ki) : Values ranged from 84 nM to 431 nM across different isoforms.
This suggests a potent interaction with CAs, supporting its candidacy as a therapeutic agent for conditions like glaucoma and edema.
Case Study: Antioxidant Activity
Another study evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated:
| Assay Type | IC50 (µg/mL) | Reference |
|---|---|---|
| DPPH Scavenging | 25 |
This antioxidant activity further complements its potential therapeutic applications by mitigating oxidative stress-related damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
